4-Carbamimidoylphenyl acetate
CAS No.: 63502-78-3
Cat. No.: VC19405756
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63502-78-3 |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | (4-carbamimidoylphenyl) acetate |
| Standard InChI | InChI=1S/C9H10N2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11) |
| Standard InChI Key | NQZLCSPPVMENGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Carbamimidoylphenyl acetate belongs to the class of aromatic esters with a carbamimidoyl substituent. Its IUPAC name, (4-carbamimidoylphenyl) acetate, reflects the acetate ester linked to a phenyl ring bearing a carbamimidoyl group () at the para position. The compound’s structural uniqueness arises from the coexistence of hydrogen-bond-donor (amidine) and hydrogen-bond-acceptor (ester) moieties, which may influence its solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.19 g/mol | |
| SMILES Notation | CC(=O)OC1=CC=C(C=C1)C(=N)N | |
| InChIKey | NQZLCSPPVMENGJ-UHFFFAOYSA-N | |
| CAS Registry Number | 63502-78-3 |
Structural Analysis
The compound’s structure comprises a phenyl ring substituted with a carbamimidoyl group and an acetylated hydroxyl group. The carbamimidoyl moiety () is isosteric to amidines, which are known for their ability to engage in hydrogen bonding and electrostatic interactions with biological targets . The acetate ester () enhances lipophilicity, potentially improving membrane permeability in biochemical assays.
Mechanism of Action and Biological Interactions
Table 2: Comparison with Related Protease Inhibitors
Related Compounds and Derivatives
Methyl (4-Carbamimidoylphenyl)acetate Hydrochloride
This derivative (CAS No. 18219-41-5) introduces a methyl ester and hydrochloride salt, enhancing solubility for in vitro assays. Its molecular formula is , with a weight of 228.68 g/mol . The hydrochloride salt improves crystallinity, facilitating purification and characterization .
Roxifiban Acetate
Though structurally distinct (CID 164518), Roxifiban acetate shares functional motifs, such as aromatic and amidine groups, underscoring the pharmacological relevance of carbamimidoyl-containing compounds .
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